4-(Trifluoromethyl)benzyl alcohol

描述

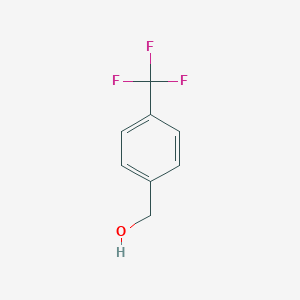

Structure

3D Structure

属性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOUWXDQAUXZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188457 | |

| Record name | 4-(Trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-95-1 | |

| Record name | 4-(Trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzyl alcohol is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-androgens. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its application in drug development, focusing on the synthesis of Bicalutamide and its mechanism of action within the androgen receptor signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. A summary of these properties is presented in the tables below.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | [4-(Trifluoromethyl)phenyl]methanol, p-Trifluoromethylbenzyl alcohol | N/A |

| CAS Number | 349-95-1 | N/A |

| Molecular Formula | C₈H₇F₃O | N/A |

| Molecular Weight | 176.14 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or low-melting solid | N/A |

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 18-25 °C | N/A |

| Boiling Point | 78-80 °C at 4 mmHg | N/A |

| Density | 1.286 g/mL at 25 °C | N/A |

| Refractive Index (n20/D) | 1.459 | N/A |

| Flash Point | 100-101 °C | N/A |

| Water Solubility | Soluble | N/A |

| pKa | ~13.91 (Predicted) | N/A |

| logP (Octanol-Water Partition Coefficient) | ~2.19 (Predicted) | N/A |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C (Predicted) | N/A |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

The apparatus is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the benzylic alcohol.

Methodology:

-

A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition, allowing for equilibration.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been neutralized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

The n-octanol solution is then mixed with a known volume of the water phase in a separatory funnel.

-

The funnel is shaken for a predetermined period to allow for partitioning of the solute between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Water Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in water at a given temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved alcohol in the clear aqueous solution is quantified using a calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

Application in Drug Development: Synthesis of Bicalutamide and Mechanism of Action

This compound is a crucial starting material for the synthesis of various pharmaceuticals. Its trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule. A prominent example is its use in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.

Synthetic Workflow for Bicalutamide

The synthesis of Bicalutamide from this compound involves a multi-step process. The following diagram illustrates a plausible synthetic workflow.

Caption: Synthetic workflow for Bicalutamide from this compound.

Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide functions as an antagonist of the androgen receptor (AR), a key protein in the development and progression of prostate cancer. The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of Bicalutamide.

Caption: Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide.

In this pathway, androgens like dihydrotestosterone (DHT) normally bind to the androgen receptor in the cytoplasm, causing a conformational change, dissociation from heat shock proteins (HSPs), and translocation to the nucleus.[1][2] In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.[2][3][4] Bicalutamide acts as a competitive antagonist, binding to the androgen receptor and preventing the binding of androgens.[1][5][6] This inhibits the activation and nuclear translocation of the receptor, thereby blocking the downstream signaling cascade and suppressing tumor growth.[1][6]

Conclusion

This compound is a compound of significant interest due to its favorable physicochemical properties and its role as a versatile intermediate in organic synthesis. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its properties is essential for its effective and safe utilization in the synthesis of complex molecules, such as the clinically important anti-cancer drug Bicalutamide. The continued exploration of the reactivity and applications of this compound is likely to lead to the development of new and improved therapeutic agents and advanced materials.

References

- 1. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Androgen Induces a Switch from Cytoplasmic Retention to Nuclear Import of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl alcohol (CAS: 349-95-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzyl alcohol, with the CAS number 349-95-1, is a critical fluorinated building block in modern organic synthesis. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl (-CF3) group, make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the -CF3 group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and safety information for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or low-melting solid under standard conditions.[3] The trifluoromethyl group at the para position of the benzene ring significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 349-95-1 | [2] |

| Molecular Formula | C₈H₇F₃O | [2] |

| Molecular Weight | 176.14 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 78-80 °C | [2] |

| Density | 1.286 g/mL | [2] |

| Refractive Index (n20D) | 1.459 | [2] |

| Solubility | Soluble in common organic solvents | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.62 | d | 8.16 | 2H, Ar-H | |

| 7.47 | d | 8.08 | 2H, Ar-H | |

| 4.77 | s | - | 2H, -CH₂- | |

| 1.92 | br s | - | 1H, -OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 144.9 | Ar-C (quaternary) | |

| 129.9 (q, JC-F = 32.8 Hz) | Ar-C (quaternary, coupled to F) | |

| 127.0 | Ar-CH | |

| 125.6 (d, JC-F = 4.04 Hz) | Ar-CH (coupled to F) | |

| 122.94 | Ar-C (quaternary) | |

| 64.62 | -CH₂- |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 176.

Synthesis

This compound is typically synthesized via the reduction of a corresponding carbonyl compound.

Reduction of 4-(Trifluoromethyl)benzaldehyde with Sodium Borohydride

A common and efficient method for the preparation of this compound is the reduction of 4-(trifluoromethyl)benzaldehyde using sodium borohydride.

-

Dissolution: Dissolve 4-(trifluoromethyl)benzaldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL).

-

Preparation of Reducing Agent: In a separate flask, dissolve sodium borohydride (12.0 mmol, 1.2 equivalents) in anhydrous ethanol (15.0 mL) and cool the solution to 0°C.[5]

-

Reaction: Slowly add the aldehyde solution to the cooled sodium borohydride solution at 0°C.[5]

-

Stirring: Stir the reaction mixture at 0°C for 30 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, add water to the mixture to quench the reaction.[5]

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30.0 mL).[5]

-

Washing: Wash the combined organic layers with a saturated sodium chloride (brine) solution (30.0 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.[5]

-

Purification: Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 5:1) as the eluent.[5]

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Alcohol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzyl alcohol is a critical building block in modern medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. Furthermore, it delves into the applications of this compound in drug development, with a focus on its role in modulating key signaling pathways, exemplified by prominent drugs containing the trifluoromethylphenyl moiety. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a research setting.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇F₃O, is an aromatic primary alcohol.[3][4] Its structure consists of a benzyl alcohol core substituted with a trifluoromethyl group (-CF₃) at the para position of the benzene ring. This substitution is key to its utility in drug design. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 349-95-1 | [4][5][6] |

| Molecular Formula | C₈H₇F₃O | [4][5][6] |

| Molecular Weight | 176.14 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid or white solid | [7] |

| Melting Point | 22-25 °C | |

| Boiling Point | 78-80 °C at 4 mmHg | |

| Density | 1.286 g/mL at 25 °C | |

| Solubility | Soluble in water | |

| InChIKey | MOOUWXDQAUXZRG-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the reduction of a 4-(trifluoromethyl)benzene derivative being a common and efficient method.[8] Other methods include fluorination reactions and esterification followed by hydrolysis.[8]

Experimental Protocol: Reduction of Methyl 4-(trifluoromethyl)benzoate

This protocol details the synthesis of this compound via the reduction of methyl 4-(trifluoromethyl)benzoate using a dppBianFeCl₂ catalyst and polymethylhydrosiloxane (PMHS) as the reducing agent.

Materials:

-

dppBianFeCl₂ (catalyst)

-

Anhydrous toluene

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Methyl 4-(trifluoromethyl)benzoate (ester)

-

Polymethylhydrosiloxane (PMHS)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Hydrochloric acid (HCl, 0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To an oven-dried 20 mL scintillation vial, add dppBianFeCl₂ (6.27 mg, 0.01 mmol), anhydrous toluene (1 mL), and a stir bar.

-

Add n-BuLi (18.8 µL, 0.03 mmol, 1.6 M in hexanes) to the solution. The solution will turn from green to dark red. Stir for 1-2 minutes.

-

Add the ester (1.0 mmol) and PMHS (180 µL, 3.0 mmol) to the reaction mixture.

-

Seal the vial and place it in a preheated oil bath at 100 °C for 20 hours.

-

Quench the reaction by exposing the mixture to air and adding THF (5 mL) and TBAF (2 mL, 1.0 M in THF).

-

Stir the mixture for 3 hours at room temperature.

-

Add 0.1 M HCl (10 mL).

-

Extract the organic layer, dry over MgSO₄, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography using a hexanes/ethyl acetate mixture (95/5) as the eluent to yield this compound.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol for NMR Sample Preparation

-

Weigh 5-25 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[9][10]

-

Filter the solution through a Pasteur pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube and ensure the sample height is around 4-5 cm.[10]

-

If quantitative analysis is required, add a suitable internal standard (e.g., TMS).[9]

3.1.2. Spectroscopic Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H NMR | 7.62 | d | 8.16 | 2H, Ar-H | [11] |

| 7.47 | d | 8.08 | 2H, Ar-H | [11] | |

| 4.77 | s | - | 2H, -CH₂OH | [11] | |

| 1.92 | br s | - | 1H, -OH | [11] | |

| ¹³C NMR | 144.9 | s | - | Ar-C (quaternary) | [11] |

| 129.9 | q | 32.8 | Ar-C (quaternary, C-CF₃) | [11] | |

| 127.0 | s | - | Ar-CH | [11] | |

| 125.6 | d | 4.04 | Ar-CH | [11] | |

| 122.94 | s | - | Ar-C (quaternary) | [11] | |

| 64.62 | s | - | -CH₂OH | [11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Experimental Protocol for FTIR Analysis (Liquid Sample)

-

Ensure the ATR crystal of the FTIR spectrometer is clean.[3][8]

-

Place a drop of the purified liquid this compound directly onto the ATR crystal.[3][8]

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[8]

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[12]

3.2.2. Expected Absorptions The IR spectrum of this compound is expected to show characteristic peaks for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the aromatic ring (~3100-3000 cm⁻¹) and the CH₂ group (~2900 cm⁻¹), C=C stretches of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretching vibrations of the trifluoromethyl group (~1300-1100 cm⁻¹).

Mass Spectrometry (MS)

3.3.1. Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This is often done via a gas chromatograph (GC-MS) for separation and introduction.[13][14]

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14][15]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).[13]

-

A mass spectrum is generated, showing the relative abundance of each ion.

3.3.2. Mass Spectrum Data The electron ionization mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 176.[11][16] Common fragment ions include those resulting from the loss of H (m/z = 175), OH (m/z = 159), and CH₂OH (m/z = 145), as well as characteristic aromatic fragments. The most abundant peaks are often observed at m/z = 127 and 107.[16]

Applications in Drug Development and Signaling Pathways

The trifluoromethyl group is a key pharmacophore in modern drug design, often used as a bioisostere for a methyl or chloro group.[17] Its introduction into a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism, and its high lipophilicity can improve membrane permeability and oral bioavailability.[1][2][17]

While this compound itself is primarily a building block, the 4-(trifluoromethyl)phenyl moiety is present in numerous approved drugs. Understanding the mechanism of action of these drugs provides insight into the potential signaling pathways that can be targeted by derivatives of this compound.

Case Study 1: Celecoxib - A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[16][18][19] The trifluoromethylphenyl group in Celecoxib is crucial for its selective binding to the COX-2 active site.

Signaling Pathway: The primary mechanism of action of Celecoxib is the inhibition of the prostaglandin synthesis pathway.[18][20] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[18][20] This leads to a reduction in inflammation and pain. Additionally, Celecoxib has been shown to have anti-cancer effects through both COX-dependent and COX-independent mechanisms, including the induction of apoptosis and cell cycle arrest, and the regulation of angiogenesis.[11][20]

Case Study 2: Fluoxetine - A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine (Prozac) is a widely prescribed antidepressant that contains a trifluoromethylphenoxy group.[21]

Signaling Pathway: The primary mechanism of action of Fluoxetine is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of the neurotransmitter serotonin in the synaptic cleft.[17][21][22] This enhances serotonergic neurotransmission. Beyond its effect on serotonin reuptake, fluoxetine has been shown to influence other signaling pathways, including the MAPK/ERK pathway, and modulate neurotrophic factors like BDNF, which are involved in neuroplasticity.[1][7] Some studies also suggest that fluoxetine can induce autophagic cell death in certain cancer cells.[23]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique properties, conferred by the trifluoromethyl group, make it an attractive moiety for incorporation into novel therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and the mechanistic roles of the trifluoromethylphenyl group in established drugs. The provided experimental protocols serve as a practical resource for researchers aiming to utilize this important compound in their work. Further exploration of derivatives of this compound holds significant promise for the development of new drugs targeting a wide range of diseases.

References

- 1. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | 87736-88-7 [smolecule.com]

- 6. jelsciences.com [jelsciences.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. bitesizebio.com [bitesizebio.com]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 17. Fluoxetine - Wikipedia [en.wikipedia.org]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. mdpi.com [mdpi.com]

- 22. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(Trifluoromethyl)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Trifluoromethyl)benzyl alcohol (TFBA), with the chemical formula C₈H₇F₃O, is an aromatic alcohol distinguished by the presence of a trifluoromethyl group at the para position of the benzene ring. This electron-withdrawing group significantly influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility in different media. In drug discovery and development, the trifluoromethyl moiety is often incorporated into molecules to improve their metabolic stability and lipophilicity. A thorough understanding of TFBA's solubility is therefore a prerequisite for its effective use in synthetic chemistry and pharmaceutical sciences.

General chemical supplier information indicates that this compound is soluble in organic solvents such as ethanol and ether.[1] However, a comprehensive, quantitative dataset detailing its solubility in a range of common organic solvents at various temperatures is not currently available in the public domain. This guide provides the experimental framework to establish such a dataset.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 18-20 °C |

| Boiling Point | 78-80 °C at 4 mmHg |

| Density | Approximately 1.286 g/mL at 25 °C |

Expected Solubility Profile

The molecular structure of this compound, featuring both a polar hydroxyl (-OH) group and a largely nonpolar trifluoromethyl-substituted benzene ring, suggests a versatile solubility profile. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the aromatic ring and the trifluoromethyl group contribute to its affinity for less polar and nonpolar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the alcohol's hydroxyl group and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is predicted. While the trifluoromethyl group can enhance solubility in non-polar solvents compared to benzyl alcohol, the polar hydroxyl group will limit its miscibility.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain the quantitative solubility data, the following established experimental methodologies are recommended.

Gravimetric Method (Shake-Flask Method)

This is a reliable and widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaking incubator).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Phase Separation:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.

-

Caption: Gravimetric method workflow for solubility determination.

UV-Vis Spectroscopic Method

This method is suitable for compounds with a chromophore, such as the benzene ring in this compound, and is often faster than the gravimetric method.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw and filter a sample of the saturated supernatant as described previously.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Applications in Drug Development

The solubility data of this compound is critical in several stages of drug development:

-

Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials, including TFBA, are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is fundamental for developing effective crystallization protocols for the purification of reaction products.

-

Formulation Development: For final drug products, understanding the solubility of any residual intermediates or impurities is important for controlling their levels in the formulation.

Conclusion

While qualitative information suggests that this compound is soluble in a range of organic solvents, there is a clear need for quantitative data to support its application in research and development. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine the solubility of this important chemical intermediate. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of medicinal chemistry and drug development.

References

spectroscopic data of 4-(Trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 349-95-1), a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

-

Molecular Formula: C₈H₇F₃O

-

Molecular Weight: 176.14 g/mol [1]

-

IUPAC Name: [4-(trifluoromethyl)phenyl]methanol[1]

-

Synonyms: p-Trifluoromethylbenzyl alcohol, 4-(Trifluoromethyl)benzenemethanol[2][3]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.62 | Doublet (d) | 8.16 | 2H | Aromatic (Ar-H) |

| 7.47 | Doublet (d) | 8.08 | 2H | Aromatic (Ar-H) |

| 4.77 | Singlet (s) | - | 2H | Methylene (-CH₂) |

| 1.92 | Broad Singlet (br, s) | - | 1H | Hydroxyl (-OH) |

| Solvent: CDCl₃, Frequency: 400 MHz[4] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| 144.9 | - | - | Ar-C (quaternary, attached to CH₂OH) |

| 129.9 | Quartet (q) | J(C-F) = 32.8 | Ar-C (quaternary, attached to CF₃) |

| 127.0 | - | - | Ar-CH |

| 125.6 | Doublet (d) | J(C-F) = 4.04 | Ar-CH |

| 122.9 | - | - | CF₃ (quartet expected, not fully described) |

| 64.6 | - | - | Methylene (-CH₂) |

| Solvent: CDCl₃, Frequency: 101 MHz[4] |

Table 3: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 176 | 83.7 | [M]⁺ (Molecular Ion) |

| 175 | 18.1 | [M-H]⁺ |

| 157 | 17.9 | [M-H-H₂O]⁺ |

| 145 | 19.9 | [M-CH₂OH]⁺ or [C₇H₄F₃]⁺ |

| 127 | 83.9 | [C₇H₄F₂]⁺ |

| 107 | 100.0 | [M-CF₃]⁺ or [C₇H₆O]⁺ (Base Peak) |

| 79 | 54.1 | [C₆H₅O-H₂]⁺ |

| 77 | 24.8 | [C₆H₅]⁺ |

| Ionization Mode: Electron Ionization (EI)[1][5] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| ~3400-3200 | Broad, strong | O-H stretch (alcohol) |

| ~3100-3000 | Sharp, medium | Aromatic C-H stretch |

| ~2950-2850 | Sharp, medium-weak | Aliphatic C-H stretch (-CH₂) |

| ~1620, 1500, 1450 | Sharp, medium-weak | Aromatic C=C ring stretch |

| ~1325 | Very strong | C-F stretch |

| ~1160, 1120 | Very strong | C-F stretch |

| ~1070 | Strong | C-O stretch (primary alcohol) |

| Note: This table represents characteristic absorption bands for this compound class. Specific peak values can vary slightly based on the sampling method (e.g., liquid film, ATR). |

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer.[4]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard, although referencing to the residual solvent peak is common.[6]

-

Instrumentation: A spectrometer such as a Jeol 400 MHz instrument is used.[4]

-

Data Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, standard pulse sequences are used.

-

For ¹³C NMR, proton-decoupled sequences are used to simplify the spectrum to single lines for each unique carbon, except where C-F coupling is observed.[4]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A system such as a Thermo Scientific ISQ Single Quadrupole GC-MS can be utilized.[4]

-

GC Conditions (Typical):

-

Injector: Split/splitless inlet at 260°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scans a mass range of m/z 40-400.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, the spectrum can be acquired directly.[4]

-

Instrumentation: A Nicolet iS 5 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a suitable instrument.[4]

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

A small drop of the sample is placed onto the ATR crystal.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-600 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

References

1H NMR spectrum of 4-(Trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Trifluoromethyl)benzyl alcohol

Introduction

This compound (C₈H₇F₃O) is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural elucidation and purity assessment are critical for quality control and reaction monitoring. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecule's proton environment. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, including peak assignments, coupling constants, and a detailed experimental protocol for data acquisition.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and hydroxyl protons. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted benzyl alcohol.

The spectrum, typically recorded in deuterated chloroform (CDCl₃), displays four main signals. The aromatic region shows a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring. The two protons ortho to the -CF₃ group are chemically equivalent, as are the two protons ortho to the -CH₂OH group. The benzylic protons of the -CH₂OH group appear as a singlet, as there are no adjacent protons to couple with. The hydroxyl (-OH) proton also typically appears as a singlet, which can be broad and its chemical shift can vary depending on concentration and solvent purity.[3]

Quantitative Data Summary

The following table summarizes the quantitative ¹H NMR data for this compound recorded on a 400 MHz spectrometer in CDCl₃.[3]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic H (ortho to -CH₂OH) | 7.47 | Doublet (d) | 2H | 8.08 |

| Aromatic H (ortho to -CF₃) | 7.62 | Doublet (d) | 2H | 8.16 |

| Benzylic (-CH₂) | 4.77 | Singlet (s) | 2H | N/A |

| Hydroxyl (-OH) | 1.92 | Broad Singlet (br s) | 1H | N/A |

Experimental Protocol

This section details a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum is acquired using a 400 MHz NMR spectrometer (e.g., Bruker or Jeol).[3]

-

The sample is equilibrated to the probe temperature, typically 300K.[3]

-

Standard acquisition parameters for a ¹H NMR experiment are used, including:

-

A 30-degree pulse width.

-

An acquisition time of 2-4 seconds.

-

A relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 8-16) are co-added to ensure an adequate signal-to-noise ratio.

-

3. Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed to ensure accurate integration.

-

The spectrum is referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm or the TMS signal at δ 0.00 ppm.[3]

-

Integration of the signals is performed to determine the relative number of protons for each peak.

-

Peak picking identifies the chemical shifts (δ) and coupling constants (J) are measured.

Structural and Coupling Relationships

The following diagram illustrates the structure of this compound and the relationships between its distinct proton environments that give rise to the observed ¹H NMR spectrum.

Figure 1. Structure and ¹H NMR signal assignments.

References

In-Depth FT-IR Spectrum Analysis of 4-(Trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Trifluoromethyl)benzyl alcohol. This compound is a significant building block in the synthesis of various pharmaceuticals and advanced materials, making a thorough understanding of its vibrational spectroscopy crucial for identification, quality control, and reaction monitoring. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process.

Core Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its hydroxyl, methylene, substituted benzene ring, and trifluoromethyl functional groups. The quantitative data, including peak positions and their corresponding assignments, are summarized in the table below. This data is compiled from experimental spectra and correlated with density functional theory (DFT) calculations.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3350 | Strong, Broad | O-H stretching vibration (intermolecular hydrogen-bonded) | Alcohol (-OH) |

| ~3050 | Medium | C-H stretching vibration | Aromatic Ring |

| ~2930 | Medium | Asymmetric CH₂ stretching vibration | Methylene (-CH₂-) |

| ~2875 | Medium | Symmetric CH₂ stretching vibration | Methylene (-CH₂-) |

| ~1620 | Medium | C-C stretching vibration in the ring | Aromatic Ring |

| ~1420 | Medium | CH₂ scissoring vibration | Methylene (-CH₂-) |

| ~1325 | Strong | Symmetric CF₃ stretching vibration (coupled with ring modes) | Trifluoromethyl (-CF₃) |

| ~1165 | Very Strong | Asymmetric CF₃ stretching vibration | Trifluoromethyl (-CF₃) |

| ~1125 | Very Strong | Asymmetric CF₃ stretching vibration | Trifluoromethyl (-CF₃) |

| ~1070 | Strong | In-plane C-H bending / Ring mode | Aromatic Ring |

| ~1018 | Strong | C-O stretching vibration | Alcohol (C-O) |

| ~850 | Strong | Out-of-plane C-H bending (para-disubstituted) | Aromatic Ring |

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

1. Instrumentation and Materials:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Nicolet Avatar 360 or equivalent, with a resolution of at least ±1 cm⁻¹.[2]

-

Accessory: An Attenuated Total Reflectance (ATR) accessory equipped with a suitable crystal (e.g., diamond or zinc selenide).

-

Sample: this compound (≥98% purity).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate lint-free wipes.

2. Sample Preparation:

-

Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free tissue soaked in isopropanol and allow it to dry completely.

-

As this compound is a liquid, no further sample preparation is required.[1]

3. Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place and the applicator arm disengaged, collect a background spectrum.

-

The background scan will measure the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4. Sample Spectrum Acquisition:

-

Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[3]

-

Lower the ATR applicator arm to apply consistent pressure, ensuring good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum over the range of 4000–400 cm⁻¹.[2]

-

Co-add 16 to 32 scans to achieve a high-quality spectrum.

5. Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed peaks with known vibrational frequencies of the functional groups to perform the structural assignment as detailed in the data table above.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR spectrum analysis of a liquid sample like this compound.

Caption: Logical workflow for FT-IR analysis of a liquid sample.

References

Mass Spectrometry of 4-(Trifluoromethyl)benzyl alcohol: An In-depth Technical Guide

This guide provides a comprehensive overview of the mass spectrometry of 4-(Trifluoromethyl)benzyl alcohol, tailored for researchers, scientists, and professionals in drug development. It covers key mass spectral data, fragmentation patterns, and a detailed experimental protocol for analysis.

Introduction

This compound (C8H7F3O) is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural elucidation and quality control are critical, and mass spectrometry serves as a primary analytical technique for its characterization. This document details its behavior under mass spectrometric analysis, focusing on electron ionization (EI) as the most common method.

Molecular Properties

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

| Property | Value | Reference |

| Molecular Formula | C8H7F3O | [1][2] |

| Molecular Weight | 176.1358 g/mol | [1][2] |

| CAS Registry Number | 349-95-1 | [1][3] |

| IUPAC Name | [4-(Trifluoromethyl)phenyl]methanol | [3] |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that results in the formation of a molecular ion (M+) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing structural information.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data from various spectral databases is summarized below.

| m/z | Relative Intensity (%) [NIST] | Relative Intensity (%) [MassBank] | Relative Intensity (%) [ChemicalBook] |

| 176 | 81.88 | 81.9 | 83.7 |

| 175 | Not reported | Not reported | 18.1 |

| 157 | Not reported | Not reported | 17.9 |

| 147 | Not reported | Not reported | 12.6 |

| 145 | Not reported | Not reported | 19.9 |

| 127 | 99.99 | 99.9 | 83.9 |

| 107 | 95.94 | 95.9 | 100.0 |

| 79 | 57.53 | 57.5 | 54.1 |

| 77 | 27.99 | 28.0 | 24.8 |

Note: Relative intensities can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows logical pathways common for benzyl alcohols and trifluoromethylated aromatic compounds. The primary fragmentation processes are detailed below.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Interpretation of Key Fragments:

-

m/z 176 (M+) : The molecular ion, representing the intact molecule with one electron removed. Its relatively high abundance indicates some stability of the molecular ion.[3][4]

-

m/z 175 ([M-H]+) : Loss of a hydrogen radical, likely from the benzylic position, to form a stable oxonium ion.[4]

-

m/z 157 ([M-H-H2O]+ or [M-F]+) : This fragment can arise from the loss of a fluorine atom from the molecular ion or the loss of water from the [M-H]+ fragment.

-

m/z 147 and 145 : These fragments likely correspond to the loss of formaldehyde (CH2O) or CO and hydrogen from the molecular ion, followed by rearrangements.

-

m/z 127 : A very abundant peak resulting from the loss of the CH2OH group and subsequent rearrangement to form a tropylium-like cation.

-

m/z 107 : This peak corresponds to the benzyl cation ([C7H7]+) after the loss of the trifluoromethyl group.

-

m/z 79 and 77 : These are characteristic fragments of the benzene ring, with m/z 77 corresponding to the phenyl cation ([C6H5]+).[3]

Experimental Protocol: GC-MS Analysis

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.

Caption: General workflow for the GC-MS analysis of this compound.

Instrumentation and Consumables

-

Gas Chromatograph (GC) : Equipped with a split/splitless injector and a suitable capillary column.

-

Mass Spectrometer (MS) : Capable of electron ionization and with a mass analyzer (e.g., quadrupole, ion trap).

-

GC Column : A non-polar or medium-polarity column is recommended, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Solvents : High-purity solvents for sample dilution (e.g., dichloromethane, ethyl acetate).

GC Parameters

-

Injector Temperature : 250 °C

-

Injection Mode : Split (e.g., 50:1 split ratio) or splitless for trace analysis.

-

Injection Volume : 1 µL

-

Oven Temperature Program :

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Parameters

-

Ionization Mode : Electron Ionization (EI)

-

Electron Energy : 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Scan Range : m/z 40 - 400

-

Solvent Delay : 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis

-

Identify the Peak : Locate the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the Mass Spectrum : Obtain the mass spectrum for the identified peak.

-

Confirm Molecular Ion : Verify the presence of the molecular ion at m/z 176.

-

Analyze Fragmentation Pattern : Compare the observed fragment ions with the expected fragmentation pattern and reference spectra from databases (e.g., NIST, MassBank).

-

Library Search : Perform a library search to confirm the identity of the compound.

Conclusion

The mass spectrometry of this compound, particularly using electron ionization, provides a robust method for its identification and structural characterization. The molecule exhibits a clear molecular ion peak and a predictable fragmentation pattern, with key fragments at m/z 175, 157, 127, and 107. The provided GC-MS protocol offers a reliable starting point for the routine analysis of this compound in various research and development settings.

References

electrophilic and nucleophilic sites of 4-(Trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-(Trifluoromethyl)benzyl Alcohol

Introduction

This compound is a pivotal intermediate in the realms of organic synthesis, medicinal chemistry, and materials science.[1] Its unique molecular architecture, characterized by a reactive benzyl alcohol moiety and a potent electron-withdrawing trifluoromethyl group, confers a dual functionality that is highly valued by researchers and drug development professionals.[1][2] The trifluoromethyl group is known to enhance biological activity, improve pharmacokinetic profiles, and increase thermal stability in target molecules, making this compound a versatile building block for creating complex structures with tailored properties.[1][3] This guide provides a comprehensive analysis of the , supported by quantitative data and detailed experimental protocols for key transformations.

Molecular Structure and Reactivity Overview

The reactivity of this compound is governed by the interplay between the hydroxyl group, the benzylic position, and the trifluoromethyl-substituted aromatic ring. The primary alcohol (-CH2OH) can act as a nucleophile, while the hydroxyl proton and the benzylic carbon serve as primary electrophilic centers. The trifluoromethyl group significantly influences the electron density distribution across the molecule, deactivating the aromatic ring towards electrophilic attack and enhancing the electrophilicity of the benzylic carbon.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C8H7F3O | [3][4] |

| Molecular Weight | 176.14 g/mol | [3][4] |

| CAS Number | 349-95-1 | [3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 22-25 °C | [5] |

| Boiling Point | 78-80 °C / 4 mmHg | [5] |

| Density | 1.286 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.459 | [5] |

| pKa (Predicted) | 13.91 ± 0.10 | [5] |

Analysis of Nucleophilic and Electrophilic Sites

The distinct electronic characteristics of this compound give rise to specific sites of nucleophilicity and electrophilicity, which dictate its reaction pathways.

Nucleophilic Site

-

Hydroxyl Oxygen: The primary nucleophilic center of the molecule is the oxygen atom of the hydroxyl group. The presence of two lone pairs of electrons makes it capable of attacking electrophilic species. This nucleophilicity is central to reactions such as esterification and etherification, where the alcohol oxygen attacks a carbonyl carbon or an electrophilic carbon, respectively.[1]

Electrophilic Sites

-

Hydroxyl Proton: The hydrogen atom of the hydroxyl group is acidic, with a predicted pKa of 13.91, making it an electrophilic site.[5] It can be readily abstracted by a base to form an alkoxide, a much stronger nucleophile than the parent alcohol.

-

Benzylic Carbon: The carbon atom bonded to the hydroxyl group is a significant electrophilic site. The electronegative oxygen atom polarizes the C-O bond, rendering the carbon electron-deficient. This electrophilicity is further enhanced when the hydroxyl group is protonated or converted into a better leaving group (e.g., a tosylate or a halide), making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

-

Aromatic Ring: The benzene ring, while inherently electron-rich, is strongly deactivated by the powerful electron-withdrawing trifluoromethyl (-CF3) group through both inductive and resonance effects.[1][2] This deactivation diminishes its nucleophilicity, making electrophilic aromatic substitution reactions challenging. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Visualization of Reactive Sites

The following diagram illustrates the key nucleophilic and electrophilic centers within the this compound molecule.

Caption: Reactive sites in this compound.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound, demonstrating the reactivity of its functional groups.

Oxidation to 4-(Trifluoromethyl)benzaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using a platinum-based catalyst.

-

Materials:

-

This compound

-

Platinum on carbon hybrid support (Pt@CHs) catalyst

-

Potassium carbonate (K2CO3)

-

Toluene

-

Oxygen gas (O2)

-

-

Procedure:

-

To a reaction vessel, add this compound (1 mmol), Pt@CHs catalyst (4 mg), and K2CO3 (1 mmol) in toluene.[6]

-

Purge the vessel with oxygen gas and maintain an oxygen atmosphere.[6]

-

Heat the reaction mixture to 80 °C with vigorous stirring.[6]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).[6]

-

The reaction is typically complete within 3 hours, yielding 4-(Trifluoromethyl)benzaldehyde with high efficiency.[6]

-

Upon completion, cool the mixture, filter the catalyst, and remove the solvent under reduced pressure to isolate the product.

-

Etherification with an Alkanol (General Procedure)

This protocol outlines the acid-catalyzed intermolecular condensation to form an unsymmetrical ether.

-

Materials:

-

This compound

-

Alkanol (e.g., methanol, ethanol; used in excess as solvent)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve this compound (0.1 mol) in the desired alkanol (1.5 mol).[7]

-

Add a catalytic amount of 10% aqueous HCl (~5 mmol).[7]

-

Stir the mixture at room temperature or heat gently, depending on the reactivity of the alkanol. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into cold water (250 mL) and extract with diethyl ether (2 x 50 mL).[7]

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.[7]

-

Purify the resulting ether by distillation or column chromatography.

-

Esterification with Acetyl Chloride

This protocol describes the formation of an ester using an acid chloride in a solvent-free system.

-

Materials:

-

This compound

-

Acetyl chloride

-

10% Sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (10 mmol).[8]

-

Slowly add acetyl chloride (20 mmol) to the alcohol with stirring. The reaction is exothermic and will generate HCl gas, which should be trapped.[8]

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC (typically 1 hour).[8]

-

Carefully transfer the reaction mixture to a separatory funnel containing 10% NaHCO3 solution to neutralize excess acetyl chloride and HCl.

-

Extract the product with diethyl ether. Wash the combined organic layers with saturated NaCl solution.[9]

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain the crude ester.[9]

-

Purify the product, 4-(Trifluoromethyl)benzyl acetate, by distillation.

-

Conclusion

This compound is a compound with well-defined and predictable reactivity, making it an invaluable tool in chemical synthesis. The nucleophilic character of its hydroxyl oxygen allows for the straightforward formation of ethers and esters, while the electrophilic nature of the benzylic carbon and hydroxyl proton enables a variety of substitution and acid-base reactions. The strong electron-withdrawing effect of the trifluoromethyl group modulates the reactivity of the entire molecule, particularly by deactivating the aromatic ring. A thorough understanding of these electronic properties and reactive sites is crucial for effectively utilizing this versatile building block in the design and synthesis of advanced materials and pharmaceutically active compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 349-95-1 [chemicalbook.com]

- 6. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

The Role of the Trifluoromethyl Group in Benzyl Alcohol Reactivity

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and organic synthesis, prized for its unique and powerful electronic properties. When appended to a benzyl alcohol scaffold, the CF3 group profoundly alters the molecule's physicochemical characteristics and reactivity. Its strong electron-withdrawing nature enhances the acidity of the hydroxyl group, modulates lipophilicity, and significantly increases metabolic stability by shielding against oxidative degradation. These modifications have critical implications for drug design, where the strategic placement of a CF3 group can improve a candidate's pharmacokinetic profile, binding affinity, and overall efficacy. This guide provides a detailed examination of the electronic effects, reactivity patterns, and practical applications of trifluoromethyl-substituted benzyl alcohols, supported by quantitative data, experimental protocols, and pathway visualizations.

Electronic and Physicochemical Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[1][2] This electronic pull has significant consequences for the properties of the benzyl alcohol molecule.

-

Electronic Influence on the Aromatic System: The CF3 group deactivates the aromatic ring towards electrophilic substitution and acts as a meta-directing substituent.[2] The powerful inductive withdrawal of electron density from the ring makes it less nucleophilic. This effect is quantitatively captured by Hammett constants, which measure the electron-donating or -withdrawing influence of a substituent.

-

Impact on Acidity: The electron-withdrawing nature of the CF3 group stabilizes the corresponding benzyloxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl proton compared to unsubstituted benzyl alcohol.

-

Lipophilicity and Metabolic Stability: In drug design, lipophilicity (logP) is a critical parameter influencing membrane permeability and bioavailability. The CF3 group generally increases the lipophilicity of a molecule, as indicated by its positive Hansch π parameter.[3][4] Furthermore, the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) renders the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5] This "metabolic blocking" is a widely used strategy to enhance the half-life and metabolic stability of drug candidates.[3][5]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative parameters that describe the influence of the trifluoromethyl group.

| Parameter | Value | Description | Reference |

| Hammett Constant (σ_meta) | 0.44 | Measures the electronic effect from the meta position. | [6] |

| Hammett Constant (σ_para) | 0.57 | Measures the electronic effect from the para position. | [6] |

| Brown-Okamoto Constant (σp+) | +0.612 | Measures the electronic effect on a developing positive charge at the benzylic position. | [7] |

| Hansch Lipophilicity Parameter (π) | +0.88 | Quantifies the contribution of the substituent to the molecule's lipophilicity. A positive value indicates increased lipophilicity. | [3][4] |

| C-F Bond Dissociation Energy | ~485 kJ/mol | Compared to a C-H bond (~414 kJ/mol), this high energy contributes to metabolic stability. | [3] |

Influence on Chemical Reactivity

The electronic perturbations caused by the trifluoromethyl group directly impact the reactivity of the benzyl alcohol functional group in several key transformations.

Oxidation Reactions

The primary alcohol of the benzyl group can be oxidized to an aldehyde or a carboxylic acid. The strong electron-withdrawing CF3 group decreases the electron density on the benzylic carbon and the hydroxyl oxygen, making the alcohol less susceptible to oxidation.[3] Studies have shown that benzyl alcohols with electron-withdrawing substituents are generally less reactive in oxidation reactions compared to those with electron-donating groups.[8][9] In some cases, the presence of a highly electron-withdrawing group like p-CF3 can lead to a mixture of products, including rearranged ethers alongside the expected aldehyde, indicating a change in the reaction pathway.[8]

Nucleophilic Substitution Reactions

The reactivity of the corresponding benzyl halides or other derivatives with good leaving groups is also significantly affected.

-

SN1 Reactions: The formation of a benzylic carbocation is a key step in the SN1 mechanism. The CF3 group strongly destabilizes an adjacent positive charge, as indicated by its large positive σp+ value.[7] This makes SN1 reactions highly unfavorable for trifluoromethyl-substituted benzyl systems.

-

SN2 Reactions: Conversely, the electron-withdrawing CF3 group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.[10] Therefore, nucleophilic substitution reactions on trifluoromethyl-substituted benzyl halides or tosylates typically proceed efficiently via an SN2 mechanism.[10]

Deoxytrifluoromethylation

Modern synthetic methods allow for the direct conversion of the hydroxyl group of a benzyl alcohol into a trifluoromethyl group.[11] These reactions often proceed through the activation of the alcohol, followed by trifluoromethylation using a suitable CF3 source, sometimes facilitated by photoredox or copper catalysis.[11][12]

Visualization of Effects and Processes

Logical Diagram: Electronic Influence of the CF3 Group

Caption: Electronic effects of the CF3 group on benzyl alcohol.

Workflow Diagram: In Vitro Metabolic Stability Assay

Caption: Experimental workflow for a microsomal stability assay.

Experimental Protocols

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a general method for determining the pKa of a trifluoromethyl-substituted benzyl alcohol, which is expected to have a pKa lower than that of unsubstituted benzyl alcohol.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent like methanol or DMSO.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12). A universal buffer or a series of borate buffers can be used.

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette containing the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM).

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for the compound in each buffer.

-

Record the spectra for the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated (HA) and deprotonated (A-) species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fit. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is used to compare the metabolic stability of a trifluoromethyl-substituted compound to its non-fluorinated analog.[5]

-

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes (primarily CYPs).

-

Materials:

-

Test compounds (CF3-substituted and non-substituted analogs).

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard).

-

-

Procedure:

-

Prepare working solutions of the test compounds in buffer (final concentration typically 1 µM).

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

-